Heptafluthrin, cis-

Description

Contextualization of cis-Heptafluthrin as a Fluorinated Pyrethroid

Cis-Heptafluthrin is a synthetic pyrethroid, a class of insecticides engineered to mimic the insecticidal properties of pyrethrins (B594832), which are natural extracts from the chrysanthemum flower (Tanacetum cinerariifolium) nih.govnih.gov. A defining characteristic of heptafluthrin is its identity as a fluorinated pyrethroid . The strategic incorporation of fluorine atoms into the molecular structure is a key chemical modification aimed at enhancing the compound's insecticidal efficacy and stability nih.gov.

Heptafluthrin is chemically defined as the carboxylic ester formed from 2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropanecarboxylic acid and 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol ebi.ac.uk. This structure highlights its highly fluorinated nature. It is recognized for its rapid knockdown activity against various insects, functioning as a contact and inhalation agent tradeindia.comcfchemwin.com. Heptafluthrin belongs to the fourth generation of pyrethroids and is noted for its high activity and vapor pressure, making it suitable for applications such as mosquito coils and liquid vaporizers cfchemwin.comsentonpharm.com.

Significance of Stereoisomerism, Particularly the cis-Configuration, in Pyrethroid Research

Stereoisomerism, the phenomenon where molecules have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms, is of paramount importance in pyrethroid science researchgate.net. Most synthetic pyrethroids, including heptafluthrin, contain asymmetric carbon atoms, leading to the existence of multiple stereoisomers nih.govresearchgate.net. The biological activity of pyrethroids is highly stereospecific, meaning that the spatial arrangement of atoms significantly influences their insecticidal potency researchgate.netresearchgate.net.

The cyclopropane (B1198618) ring in many pyrethroids gives rise to cis and trans isomers acs.org. In the context of pyrethroids, the cis/trans nomenclature refers to the relative orientation of the substituents on the cyclopropane ring. Generally, the cis-isomers of pyrethroids exhibit greater insecticidal toxicity than their corresponding trans-isomers researchgate.netbeyondpesticides.org. This enhanced activity of the cis-configuration is a critical aspect of pyrethroid research and development, driving the synthesis of isomerically enriched products to maximize efficacy acs.org. For instance, in permethrin (B1679614), the cis-isomer is known to be considerably more toxic than the trans-isomer beyondpesticides.org.

Evolution and Development of Synthetic Pyrethroids and their Isomeric Forms

The journey of synthetic pyrethroids began with the goal of creating more stable and effective alternatives to natural pyrethrins, which degrade rapidly in sunlight nih.govmdpi.com. The first synthetic pyrethroid, allethrin, was developed in 1949 nih.gov. Early "first-generation" synthetic pyrethroids focused on modifications to the alcohol part of the pyrethrin structure acs.org.

A significant leap in pyrethroid development was the introduction of photostable compounds, leading to second-generation pyrethroids that could be used in agriculture mdpi.com. This era saw the development of compounds like permethrin and cypermethrin (B145020) nih.govmdpi.com. A crucial advancement in the evolution of pyrethroids has been the focus on "chiral switching," where commercial products that were initially mixtures of isomers have been replaced by formulations containing only the most active single isomer nih.govresearchgate.net. This enrichment of the most potent isomer leads to products with greatly enhanced insecticidal activity at lower application rates acs.org. The development of fluorinated pyrethroids like heptafluthrin represents a further step in this evolution, aiming for improved performance characteristics nih.gov.

Current Research Landscape and Future Directions for cis-Heptafluthrin Studies

Current research on pyrethroids continues to explore their efficacy, environmental fate, and potential for resistance development in insect populations. While specific research focusing exclusively on cis-Heptafluthrin is not extensively documented in publicly available literature, the broader trends in pyrethroid research offer insights into future directions.

The high efficacy of heptafluthrin against household pests like mosquitoes is well-established tradeindia.comcfchemwin.com. Future research will likely focus on several key areas:

Resistance Management: As with all insecticides, the potential for insects to develop resistance is a major concern. Research into the effectiveness of cis-Heptafluthrin against pyrethroid-resistant insect strains is a crucial avenue for investigation.

Environmental Behavior: Understanding the environmental persistence and degradation pathways of cis-Heptafluthrin compared to its other isomers will be important for assessing its environmental profile. Studies have shown that different isomers of other pyrethroids can have different rates of biodegradation acs.org.

Metabolism: Investigating the metabolic pathways of cis-Heptafluthrin in target and non-target organisms will provide a more complete picture of its toxicokinetics. Human biomonitoring studies for other pyrethroids often detect specific metabolites like cis-DCCA, indicating isomer-specific metabolic processes mdpi.comijomeh.eu.

The development of advanced analytical techniques will be instrumental in facilitating these research endeavors, allowing for more precise quantification and tracking of individual stereoisomers in various matrices.

Interactive Data Tables

Table 1: Chemical Identity of Heptafluthrin

| Property | Value | Source |

|---|---|---|

| Chemical Name | (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methyl 2,2-dimethyl-3-((1Z)-3,3,3-trifluoro-1-propen-1-yl)cyclopropanecarboxylate | tradeindia.com |

| Molecular Formula | C18H17F7O3 | ebi.ac.uk |

| Molecular Mass | 414.315 | ebi.ac.uk |

| CAS Registry Number | 1130296-65-9 | tradeindia.com |

| Insecticide Class | Pyrethroid | sentonpharm.com |

Table 2: General Properties of Pyrethroid Isomers

| Isomer Configuration | General Characteristic | Relevant Pyrethroids | Source |

|---|---|---|---|

| cis-Isomer | Often exhibits higher insecticidal toxicity | Permethrin, Cypermethrin | researchgate.netbeyondpesticides.org |

| trans-Isomer | Generally less toxic than the cis-isomer | Permethrin, Cypermethrin | researchgate.netbeyondpesticides.org |

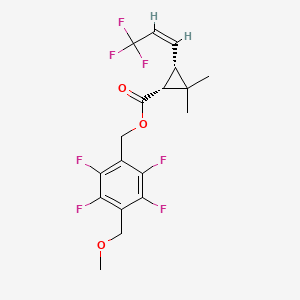

Structure

2D Structure

3D Structure

Properties

CAS No. |

1265899-06-6 |

|---|---|

Molecular Formula |

C18H17F7O3 |

Molecular Weight |

414.3 g/mol |

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11-/m0/s1 |

InChI Key |

BKACAEJQMLLGAV-XXJOZFEBSA-N |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Characterization of Cis Heptafluthrin

Stereoselective Synthetic Routes for cis-Heptafluthrin

The synthesis of cis-Heptafluthrin involves the esterification of a specific stereoisomer of a cyclopropanecarboxylic acid with a fluorinated aromatic alcohol. The IUPAC name for cis-Heptafluthrin is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3S)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate. This structure reveals the two key building blocks: the acid moiety, (1R,3S)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic acid, and the alcohol moiety, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol. The stereochemistry of the cyclopropane (B1198618) ring, with the substituents at the 1 and 3 positions in a cis configuration, is crucial for its biological activity.

Development of Enantioselective Synthesis Strategies

The enantioselective synthesis of the cis-cyclopropanecarboxylic acid core is the most critical and challenging aspect of producing cis-Heptafluthrin. While specific synthetic routes for this exact acid are not widely published, strategies for similar trifluoromethyl-substituted cyclopropanes often involve catalytic asymmetric cyclopropanation reactions. These methods typically utilize chiral catalysts, such as those based on rhodium or copper, to control the diastereoselectivity and enantioselectivity of the reaction between a diazo compound and an alkene.

For the alcohol moiety, (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol, synthetic routes are more established and generally involve the functionalization of tetrafluorophthalic acid or related precursors.

The final step in the synthesis is the esterification of the chiral acid and the fluorinated alcohol. This is typically achieved using standard coupling reagents to form the ester bond while preserving the stereochemical integrity of both components.

Comparison of Synthetic Efficiencies and Stereoisomeric Purity

The stereoisomeric purity is of paramount importance. High-performance liquid chromatography (HPLC) on chiral stationary phases is a common technique for determining the enantiomeric excess (ee) and diastereomeric excess (de) of the final product.

Table 1: Hypothetical Comparison of Synthetic Strategies for cis-Heptafluthrin

| Synthesis Strategy | Key Reaction | Typical Catalyst | Potential Advantages | Potential Disadvantages |

| Strategy A | Asymmetric Cyclopropanation | Chiral Rhodium Catalyst | High enantioselectivity | High cost of catalyst, limited substrate scope |

| Strategy B | Chiral Pool Synthesis | N/A | High enantiopurity from natural sources | Limited availability of suitable starting materials |

| Strategy C | Resolution of Racemic Mixture | Chiral Resolving Agent | Simpler initial synthesis | Loss of 50% of material, additional steps |

This table is illustrative and based on general principles of stereoselective synthesis. Specific data for cis-Heptafluthrin is not available.

Structural Elucidation and Conformational Analysis of cis-Heptafluthrin

The precise three-dimensional structure and conformational preferences of cis-Heptafluthrin are key to understanding its interaction with biological targets.

Application of Advanced Spectroscopic Techniques for Isomer Discrimination

Advanced spectroscopic techniques are essential for confirming the structure and stereochemistry of cis-Heptafluthrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for determining the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which is crucial for confirming the cis stereochemistry of the cyclopropane ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Vibrational Spectroscopy (IR and Raman): These techniques provide information about the functional groups present in the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive evidence for the absolute stereochemistry and the solid-state conformation of cis-Heptafluthrin. However, obtaining suitable crystals can be a significant challenge.

Chemical Stability and Reactivity of the cis-Isomer

The chemical stability of cis-Heptafluthrin is a critical factor for its practical application and environmental fate. Key aspects of its stability and reactivity include:

Hydrolytic Stability: The ester linkage in pyrethroids is susceptible to hydrolysis, especially under basic conditions. The presence of multiple fluorine atoms in both the acid and alcohol moieties of cis-Heptafluthrin may influence its hydrolytic stability.

Thermal Stability: The stability of the molecule at elevated temperatures is important for storage and formulation. Isomerization of the cyclopropane ring or degradation of the molecule can occur at high temperatures.

Photochemical Stability: Exposure to sunlight can lead to photodegradation of pyrethroids. The specific degradation pathways for cis-Heptafluthrin would need to be investigated through photolysis studies.

Investigation of Photostability under Simulated Environmental Conditions

Studies on Metofluthrin conducted on soil surfaces using a xenon arc lamp (to simulate sunlight) show that it is rapidly photodegraded. researchgate.net The primary degradation pathways involve the cleavage of the ester linkage and oxidation of the molecule. researchgate.net This suggests that under simulated environmental conditions, sunlight is a major pathway for the degradation of such compounds. researchgate.net For Metofluthrin, photoisomerization was found to be only a minor degradation route. researchgate.net Given the structural similarities, cis-Heptafluthrin is expected to follow similar degradation patterns, exhibiting limited persistence when exposed to sunlight on surfaces.

Table 1: Expected Photodegradation Behavior of cis-Heptafluthrin based on Analogue Data Data based on the photodegradation of the structurally similar pyrethroid, Metofluthrin.

| Condition | Primary Degradation Pathway | Expected Persistence |

|---|---|---|

| Simulated Sunlight (Soil Surface) | Ester cleavage, Oxidation | Low |

Hydrolytic Stability in Aqueous Systems

Hydrolysis is a key chemical process that can lead to the degradation of pesticides in aqueous environments. The stability of pyrethroids, which are esters, is highly dependent on the pH of the water. msmosquito.org

Detailed hydrolytic studies on the analogue Metofluthrin demonstrate a clear pH-dependent stability profile. researchgate.net At acidic (pH 4) and neutral (pH 7) conditions, the compound is resistant to hydrolysis. However, under alkaline conditions (pH 9), hydrolysis occurs at a moderate rate, breaking the ester bond to form the constituent carboxylic acid and alcohol. researchgate.net The rate of this hydrolysis is also temperature-dependent, increasing as the temperature rises. researchgate.net

Based on this data from a close structural analogue, cis-Heptafluthrin is expected to be stable in neutral and acidic aqueous environments but will undergo degradation in alkaline waters. researchgate.netnbinno.com

Table 2: Hydrolytic Stability of Metofluthrin (Analogue to cis-Heptafluthrin) This interactive table shows the half-life of Metofluthrin in days under different pH and temperature conditions.

| pH | Temperature (°C) | Half-life (Days) |

|---|---|---|

| 4 | 50 | Stable |

| 7 | 50 | Stable |

| 9 | 25 | 36.8 |

| 9 | 40 | 6.2 |

Molecular and Neurophysiological Mechanisms of Action for Cis Heptafluthrin in Target Insects

Interaction with Voltage-Gated Sodium Channels (VGSCs)

The principal target of cis-Heptafluthrin, like all pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) embedded in the membrane of nerve cells. These channels are crucial for the initiation and propagation of action potentials, the electrical signals that constitute nerve impulses. By interfering with the normal function of VGSCs, cis-Heptafluthrin disrupts the fundamental processes of nerve signaling.

Pyrethroids bind to the α-subunit of the VGSC, which forms the central pore of the channel. While the precise binding site for cis-Heptafluthrin has not been delineated in publicly available literature, research on other pyrethroids suggests binding occurs within a specific pocket formed by several transmembrane segments of the channel protein. This binding is not to the pore itself but to a different location on the channel protein, a mechanism known as allosteric modulation.

This allosteric binding induces a conformational change in the VGSC, profoundly altering its gating kinetics—the processes of opening (activation) and closing (inactivation). Specifically, the binding of a pyrethroid molecule slows both the activation and, more significantly, the inactivation of the channel. This means that when a nerve cell is stimulated and its sodium channels open, the channels are kept in an open state for an abnormally long duration. The result is a persistent influx of sodium ions (Na+) into the neuron long after the initial stimulus has passed.

Pyrethroids are broadly classified into two categories, Type I and Type II, based on their chemical structure and the distinct neurophysiological symptoms they produce. cis-Heptafluthrin, containing an α-cyano group in its structure, is classified as a Type II pyrethroid. This structural feature is responsible for the significant differences in neurotoxic effects compared to Type I pyrethroids, which lack this group.

Type I pyrethroids (e.g., permethrin) also prolong the opening of sodium channels, but to a much lesser extent than Type II compounds. The primary effect of Type I pyrethroids is the induction of repetitive firing in response to a single stimulus. In contrast, Type II pyrethroids like deltamethrin (B41696) and, by extension, cis-Heptafluthrin, cause a much more dramatic and prolonged modification of the sodium current. This leads to a very long-lasting depolarization of the nerve membrane, which can suppress the generation of further action potentials and cause a persistent, non-repetitive discharge that can last for seconds.

Table 1: Comparative Effects of Type I and Type II Pyrethroids

| Feature | Type I Pyrethroids (e.g., Permethrin (B1679614), Cismethrin) | Type II Pyrethroids (e.g., cis-Heptafluthrin, Deltamethrin) |

|---|---|---|

| Key Structural Moiety | Lacks an α-cyano group | Contains an α-cyano group |

| Effect on VGSC | Moderate prolongation of sodium current | Drastic prolongation of sodium current |

| Primary Neurotoxic Signature | Induces repetitive nerve impulses (short trains) | Causes prolonged nerve membrane depolarization and very long impulse trains |

| Resulting Symptoms in Insects | Hyperexcitation, tremors, ataxia, paralysis | Hypersensitivity, choreoathetosis (writhing movements), paralysis |

The prolonged influx of positive sodium ions caused by cis-Heptafluthrin's modification of VGSCs leads to a sustained depolarization of the neuronal membrane. A neuron's membrane potential, normally negative at rest, is shifted to a less negative or even positive state for an extended period.

This persistent depolarization has two major consequences. Initially, it can cause the neuron to reach its firing threshold repeatedly from a single stimulus, generating the characteristic long trains of nerve impulses or repetitive firing seen with Type II pyrethroid poisoning. However, as the depolarization becomes more pronounced and prolonged, it can lead to a complete loss of nerve excitability, effectively blocking the transmission of any further nerve impulses. This latter state contributes significantly to the paralysis observed in poisoned insects.

Neurotoxicological Effects at the Cellular and Synaptic Levels

The disruption of VGSC function by cis-Heptafluthrin at the molecular level precipitates a cascade of neurotoxic events that permeate the entire nervous system of the insect.

The effects of cis-Heptafluthrin are not confined to a specific part of the nervous system; they impact both the peripheral nervous system (PNS) and the central nervous system (CNS). In the PNS, the hyperexcitation of sensory and motor neurons leads to the initial tremors, uncoordinated movement (ataxia), and muscle spasms.

In the CNS, the disruption of neural circuits is more profound. The continuous, uncontrolled firing of neurons overwhelms synaptic pathways, disrupting the processing of sensory information and the generation of coordinated motor commands. Synaptic transmission, the process by which neurons communicate with each other, relies on the precise timing of neurotransmitter release, which is triggered by the arrival of an action potential. The chaotic and persistent neuronal firing induced by cis-Heptafluthrin disrupts this delicate timing, leading to a complete breakdown of nervous system function and, ultimately, the death of the insect.

Electrophysiological techniques, such as the patch-clamp method, allow for the direct measurement of ion currents across a neuron's membrane, providing a clear picture of a neurotoxin's effect. Studies on pyrethroids reveal their characteristic impact on the nerve impulse.

When a neuron treated with a Type II pyrethroid is stimulated to produce an action potential, the recorded sodium current shows dramatically slowed inactivation kinetics. Upon repolarization of the membrane, a large, slowly decaying "tail current" is observed. This tail current is the electrophysiological signature of the thousands of modified sodium channels that have failed to close properly, allowing a continued influx of sodium ions. The amplitude and duration of this tail current are direct measures of the pyrethroid's potency in modifying the VGSCs. For Type II compounds like cis-Heptafluthrin, this tail current is particularly large and persistent, reflecting the profound disruption to nerve impulse transmission.

Table 2: Key Electrophysiological Effects of Type II Pyrethroids on Nerve Impulse Transmission

| Electrophysiological Parameter | Effect Induced by Type II Pyrethroids (e.g., cis-Heptafluthrin) | Consequence for Nerve Function |

|---|---|---|

| Sodium Channel Activation | Kinetics are slowed | Delayed onset of the action potential's rising phase. |

| Sodium Channel Inactivation | Kinetics are dramatically slowed | Prolonged influx of Na+ during the action potential. |

| Sodium Channel Deactivation | Markedly slowed, resulting in a large tail current | Persistent Na+ influx after the stimulus, causing sustained membrane depolarization. |

| Action Potential Firing | Generation of very long trains of impulses, followed by conduction block | Initial hyperexcitability followed by paralysis. |

Structure-Activity Relationships (SAR) Governing Insecticidal Efficacy

The spatial arrangement of substituents around the cyclopropane (B1198618) ring of pyrethroids is a critical determinant of their insecticidal activity. These geometric isomers, designated as cis or trans, can exhibit vastly different biological potencies due to the highly stereospecific nature of the pyrethroid binding site on the voltage-gated sodium channels of insect neurons. inchem.org

The interaction between a pyrethroid and its receptor site is analogous to a key fitting into a lock; a precise three-dimensional conformation is required for optimal binding and subsequent toxic action. For many pyrethroids, the cis and trans isomers show differential activity. For instance, in the case of permethrin, the trans-isomers are noted to have stronger insecticidal activity. michberk.com Conversely, for other pyrethroids, the cis isomer demonstrates enhanced activity, which is attributed to a superior binding affinity for the target sodium channels. Studies on tetramethrin (B1681291) have shown that both (+)-trans and (+)-cis isomers are highly active, whereas their corresponding (-)-trans and (-)-cis isomers are almost completely inactive, highlighting the profound impact of stereochemistry. nih.gov

This isomeric specificity suggests that the receptor site has a distinct topography. The cis-configuration of Heptafluthrin places its substituents in a specific spatial orientation that is presumed to maximize the molecule's complementarity with its binding pocket on the insect sodium channel. This optimized fit enhances the binding affinity, leading to a more effective disruption of sodium channel gating. The prolonged opening of these channels causes nerve excitation, paralysis, and ultimately the death of the insect. inchem.org The inactive isomers, while unable to effectively modify channel function, can sometimes compete for the same binding site as the active isomers, further underscoring the specificity of the receptor interaction. nih.govnih.gov

Table 1: Influence of Stereoisomerism on Pyrethroid Activity This table provides examples from related pyrethroids to illustrate the principle of stereospecificity that applies to cis-Heptafluthrin.

| Pyrethroid | Active Isomers | Inactive Isomers | Key Finding | Citation |

|---|---|---|---|---|

| Permethrin | trans-enantiomers | cis-isomers | Trans configuration exhibits stronger insecticidal activity by targeting sodium channels. | michberk.com |

| Tetramethrin | (+)-trans and (+)-cis | (-)-trans and (-)-cis | High degree of stereospecificity where only certain enantiomers are active. | nih.gov |

| Transfluthrin | 1R-trans | 1S-cis | The isomer that activates sodium channels (1R-trans) elicits repellency, while the inactive isomer (1S-cis) does not. | plos.org |

| Deltamethrin | αS conformation | αR conformation | The αS conformation is significantly more toxic to insects. | coresta.org |

The strategic incorporation of fluorine atoms into pesticide molecules is a well-established method for enhancing their performance. researchgate.net In cis-Heptafluthrin, the presence of a heptafluoroisopropyl (B10858302) group is a key structural feature that significantly contributes to its high insecticidal efficacy and improved metabolic stability. This practice is a form of bioisosteric replacement, where a hydrogen atom or a methyl group is substituted with fluorine or a fluorinated group to favorably alter the molecule's properties. wikipedia.orgsci-hub.secambridgemedchemconsulting.com

Enhanced Biological Activity: The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially increasing its affinity for the target receptor site on the sodium channel. This can lead to more potent neurotoxic effects. researchgate.net

Increased Metabolic Stability: One of the primary ways insects develop resistance to insecticides is through metabolic detoxification, primarily carried out by enzymes such as cytochrome P450 monooxygenases and carboxylesterases. hep.com.cn These enzymes often target specific, easily oxidized sites on the insecticide molecule. tandfonline.com

The introduction of fluorine atoms at or near these metabolically vulnerable positions can effectively block detoxification. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, thus protecting the molecule from degradation. cambridgemedchemconsulting.com By replacing hydrogen atoms with fluorine, the metabolic stability of the compound is increased, leading to a longer half-life within the insect and sustained action at the target site. wikipedia.orgpsychoactif.org For example, research into other fluorinated pyrethroids has shown that this modification was designed specifically to block microsomal oxidation at metabolically susceptible positions. tandfonline.com This increased persistence within the insect's body means that a lower concentration of the insecticide can be effective for a longer duration.

Table 2: Role of Fluorination in Pesticide Design This table summarizes the general advantages of incorporating fluorine into agrochemical structures, as exemplified by cis-Heptafluthrin.

| Property | Effect of Fluorination | Mechanism | Citation |

|---|---|---|---|

| Metabolic Stability | Increased | The strong C-F bond is resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s), blocking detoxification pathways. | cambridgemedchemconsulting.comtandfonline.com |

| Biological Activity | Enhanced | Fluorine's electronegativity can modify the molecule's electronic distribution, improving binding affinity to the target site. | researchgate.net |

| Lipophilicity | Modified | Can alter the molecule's ability to pass through biological membranes, affecting absorption and distribution. | psychoactif.org |

| Bioavailability | Changed | By preventing metabolic breakdown, a higher concentration of the active compound reaches the target site. | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in the design of new chemicals, including insecticides. epa.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. scispace.com By analyzing how variations in molecular features (descriptors) affect insecticidal potency, QSAR can predict the activity of novel, unsynthesized molecules, thereby streamlining the discovery and optimization process. tandfonline.com

For pyrethroid insecticides, QSAR models are developed by correlating molecular descriptors with measured insecticidal activity (e.g., LD₅₀ values). These descriptors can include:

Physicochemical properties: Lipophilicity (log Kow), molar refractivity, electronic properties. tandfonline.com

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Dipole moment, orbital energies.

3D descriptors: Molecular volume, surface area, and specific conformational angles that define the putative "bioactive" shape. researchgate.net

Although specific QSAR models exclusively for Heptafluthrin derivatives are not widely published, the principles derived from QSAR studies on the broader pyrethroid class are directly applicable. Such studies have revealed that a combination of lipophilicity, steric parameters, and electronic features governs the insecticidal activity. scispace.comtandfonline.com For example, a QSAR study on various pyrethroids might reveal that an optimal level of lipophilicity is required for transport to the nerve sheath, while specific steric dimensions around the ester linkage are crucial for fitting into the sodium channel receptor. researchgate.net

The development of a QSAR model for Heptafluthrin derivatives would involve synthesizing a series of related compounds with systematic variations in their structure. The insecticidal activity of each derivative would be experimentally determined, and then a statistical method, such as multiple linear regression or a neural network, would be used to build a predictive model. tandfonline.com This model could then guide the rational design of new analogues with potentially superior insecticidal activity, improved metabolic resistance, or a more desirable environmental profile.

Environmental Fate and Degradation Pathways of Cis Heptafluthrin

Microbial Biodegradation in Soil and Aquatic Ecosystems

Identification of Microbial Metabolites and Intermediate Compounds

Further research and publication of studies specifically investigating the environmental behavior of cis-Heptafluthrin are needed to provide the information required for this detailed analysis.

Lack of Specific Data on the Environmental Fate of cis-Heptafluthrin

A thorough review of available scientific literature and environmental databases reveals a significant lack of specific information regarding the environmental fate and degradation pathways of the chemical compound cis-Heptafluthrin. While Heptafluthrin is identified as a complex pyrethroid ester with a defined Z (cis) configuration, detailed research on its behavior in the environment is not publicly available. herts.ac.uk

Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the requested article sections, including:

Environmental Persistence and Distribution in Abiotic and Biotic Matrices:There is a lack of data on the overall persistence (e.g., half-life) of cis-Heptafluthrin in various environmental compartments.

Presence and Transport in Surface and Groundwater:There is no available information documenting the detection or transport of cis-Heptafluthrin in surface water or groundwater.

While general information exists for other pyrethroid insecticides, often indicating that cis-isomers can be more persistent than trans-isomers and that these compounds generally exhibit strong sorption to soil, such data cannot be directly and accurately extrapolated to cis-Heptafluthrin without specific research on the compound itself. who.intpiat.org.nz The creation of a detailed and authoritative article as requested is therefore not feasible based on the current state of publicly accessible scientific knowledge.

Residues in Crop Matrices and Potential for Environmental Contamination

The assessment of cis-Heptafluthrin residues in agricultural crops and its subsequent potential for environmental contamination is a critical aspect of its environmental fate and degradation profile. While specific, publicly available research detailing the residue dynamics of cis-Heptafluthrin in a wide variety of crop matrices is limited, the behavior of other synthetic pyrethroids can provide a scientifically grounded framework for understanding its likely persistence and mobility. Synthetic pyrethroids as a class, including compounds like cypermethrin (B145020) and tefluthrin (B143116), have been extensively studied, and their environmental characteristics can be used to infer the probable conduct of cis-Heptafluthrin.

Residues in Primary and Rotational Crops

For pesticides that exhibit persistence in the soil, there is a potential for uptake by subsequent crops planted in the same field. fao.orgnih.gov Regulatory guidelines, such as those from the OECD, outline the requirements for metabolism and residue studies in rotational crops. fera.co.ukoecd.orgeuropa.eu These studies are crucial for determining the nature and magnitude of residues that may accumulate in succeeding crops through soil uptake. fao.orgfera.co.uk The necessity for such studies is typically triggered if the parent compound or its soil metabolites are persistent. fao.orgnih.gov

Field trials are designed to simulate realistic agricultural practices to determine the extent of residue accumulation in representative crops from different categories, such as root and tuber vegetables, leafy vegetables, and cereals. fera.co.uk The data from these studies are used to establish appropriate crop rotation restrictions and to determine if maximum residue limits (MRLs) are necessary for rotational crops. fao.orgfera.co.uk Given the general characteristics of pyrethroids, it is anticipated that if cis-Heptafluthrin demonstrates significant soil persistence, residues could be found in rotational crops. The specific levels would depend on the soil type, environmental conditions, and the specific rotational crop planted.

Analytical Methods for Residue Detection

The detection and quantification of pyrethroid residues in complex matrices like crops and soil require sensitive analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for the analysis of pyrethrins (B594832) and pyrethroids. cdc.govjosa.ro For enhanced sensitivity and selectivity, detectors such as the electron capture detector (ECD), flame ionization detector (FID), and mass spectrometry (MS) are often coupled with these chromatographic systems. cdc.gov

The extraction process for pyrethroids from environmental samples typically involves homogenization with a nonpolar solvent or a binary solvent mixture. cdc.gov Due to the complexity of crop and soil matrices, a clean-up step, often involving liquid-liquid partition or column chromatography, is necessary to remove interfering co-extracted substances before instrumental analysis. cdc.gov The limit of quantification (LOQ) for these methods is crucial, with regulatory bodies often requiring methods capable of detecting residues at or below 0.01 mg/kg. nih.govnih.gov

Potential for Environmental Contamination

The potential for environmental contamination by cis-Heptafluthrin is largely governed by its persistence in the environment and its mobility in soil and water. missouri.eduresearchgate.net The primary routes of off-site movement for pesticides are surface runoff and leaching into groundwater. usda.govscirp.orgnih.gov

Mobility in Soil: Leaching

The mobility of pyrethroids in soil is generally low due to their strong adsorption to soil particles, particularly organic matter and clay. piat.org.nzfortunejournals.comnih.gov This characteristic significantly reduces the potential for leaching into groundwater. fortunejournals.comnih.gov Studies on other pyrethroids, such as cypermethrin and deltamethrin (B41696), have consistently shown that they remain in the upper layers of the soil with very limited downward movement. nih.govresearchgate.net It is therefore expected that cis-Heptafluthrin will exhibit similar low mobility in soil, posing a minimal risk of groundwater contamination through leaching under normal agricultural use.

Mobility in Water: Runoff

While leaching may be limited, surface runoff can be a significant pathway for the transport of pyrethroids from treated fields to adjacent aquatic environments, especially when rainfall occurs shortly after application. scirp.orgresearchgate.netnih.govmdpi.com The transport of pyrethroids via runoff is primarily associated with eroded soil particles to which they are adsorbed. fortunejournals.com The amount of runoff and the concentration of the pesticide will depend on factors such as the slope of the land, soil type, vegetative cover, and the intensity and timing of rainfall. usda.gov Field dissipation studies of pyrethroids like cypermethrin have shown that while the parent compound may be detected in runoff water, it is more significantly present in the transported sediment. researchgate.net

The following interactive data tables provide illustrative examples of residue data for pyrethroids in crop matrices and soil, which can be considered indicative of the type of data that would be generated for cis-Heptafluthrin in formal residue studies.

Table 1: Illustrative Residue Levels of a Pyrethroid Insecticide in a Primary Crop (e.g., Leafy Vegetable)

| Days After Last Application | Residue Level (mg/kg) |

| 0 | 1.50 |

| 1 | 1.10 |

| 3 | 0.75 |

| 7 | 0.30 |

| 14 | 0.05 |

| 21 | <0.01 (Below Limit of Quantification) |

Table 2: Illustrative Residue Levels of a Pyrethroid Insecticide in Rotational Crops

| Rotational Crop | Plant-Back Interval (Days) | Residue Level (mg/kg) |

| Wheat (Grain) | 30 | <0.01 |

| Wheat (Straw) | 30 | 0.02 |

| Carrot (Root) | 120 | <0.01 |

| Lettuce (Leaf) | 120 | 0.01 |

| Soybean (Seed) | 365 | <0.01 |

Table 3: Illustrative Soil Dissipation of a Pyrethroid Insecticide

| Days After Application | Soil Depth (cm) | Residue Level (mg/kg) |

| 0 | 0-10 | 0.50 |

| 30 | 0-10 | 0.25 |

| 60 | 0-10 | 0.12 |

| 90 | 0-10 | 0.06 |

| 90 | 10-20 | <0.01 |

Analytical Methodologies for Quantification and Isomer Specific Analysis of Cis Heptafluthrin

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for the analysis of cis-Heptafluthrin in various matrices. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized, offering high resolution and sensitivity.

Gas Chromatography (GC) with Electron Capture Detection (ECD) and Mass Spectrometry (MS/MS)

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds like pyrethroids. For cis-Heptafluthrin, GC is often coupled with highly sensitive detectors such as the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, or tandem mass spectrometry (MS/MS) for enhanced selectivity and confirmation.

Research indicates that pyrethroid insecticides, including Heptafluthrin, can be effectively analyzed using GC. justia.comtci-thaijo.org The general approach involves extraction of the analyte from the sample matrix using a suitable organic solvent, followed by cleanup to remove interfering substances, and finally, injection into the GC system. While specific validated methods for cis-Heptafluthrin are not extensively detailed in publicly available literature, typical GC conditions for pyrethroid analysis can be adapted. A study on the identification of pyrethroids in mosquito coil products utilized a 5% phenyl-methylpolysiloxane column. tci-thaijo.org

Key Research Findings:

GC-MS for Identification: GC coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification of pyrethroids like Heptafluthrin. The mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous confirmation. tci-thaijo.org

ECD for Sensitivity: The ECD is highly sensitive to the electronegative fluorine and chlorine atoms present in the cis-Heptafluthrin molecule, enabling detection at trace levels.

MS/MS for Selectivity: In complex matrices, GC-MS/MS provides superior selectivity by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and improving quantification accuracy.

Below is an interactive data table summarizing typical GC parameters that can serve as a starting point for method development for cis-Heptafluthrin analysis.

| Parameter | Typical Setting |

| Column | 5% Phenyl-methylpolysiloxane |

| Initial Temp | 200°C (hold 7 min) |

| Ramp Rate | 120°C/min |

| Final Temp | 280°C (hold 3 min) |

| Carrier Gas | Helium |

| Flow Rate | 0.8 mL/min |

| Detector | MS or ECD |

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of pyrethroids, including those that may be thermally labile. Detection is commonly achieved using ultraviolet (UV) detectors or, for greater sensitivity and specificity, mass spectrometers.

Patent literature describes the use of preparative HPLC for the separation of pyrethroid enantiomers on a chiral stationary phase, which can be adapted for analytical purposes. google.com This methodology highlights the applicability of HPLC with UV detection for compounds structurally related to Heptafluthrin. google.comgoogle.com The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of nonpolar and polar organic solvents. google.comgoogle.com

Detailed Research Findings:

UV Detection: Aromatic moieties within the cis-Heptafluthrin structure allow for detection by UV spectrophotometry, typically in the range of 220-230 nm. google.comgoogle.com

LC-MS/MS for Confirmation: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it an excellent choice for the analysis of cis-Heptafluthrin in complex samples and for confirmatory analysis.

The following interactive table outlines HPLC conditions described for the separation of related pyrethroid enantiomers, which could be adapted for cis-Heptafluthrin analysis. google.comgoogle.com

| Parameter | Setting |

| Column | Daicel Chiralpak AD-H |

| Mobile Phase | n-heptane/ethanol/methanol (60:20:20 v/v/V) |

| Flow Rate | 30 mL/min (preparative) |

| Detection | UV at 220 nm |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrix Analysis

For the analysis of cis-Heptafluthrin in particularly complex matrices such as environmental or biological samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional one-dimensional GC. This technique employs two columns of different selectivity, providing a much higher peak capacity and separation of the target analyte from matrix interferences.

While specific applications of GCxGC for cis-Heptafluthrin are not detailed in the reviewed literature, the technique's proven utility for separating isomeric compounds and analyzing trace contaminants in challenging samples makes it a highly suitable methodology. The increased resolution allows for the separation of cis-Heptafluthrin from other isomers and co-extractives that might interfere with quantification in single-column systems.

Enantiomeric Separation and Quantification Methodologies

cis-Heptafluthrin possesses chiral centers, resulting in the existence of enantiomers. As different enantiomers can exhibit varying biological activities, methods for their separation and individual quantification are crucial.

Development and Validation of Chiral Stationary Phases for HPLC and GC

The direct separation of enantiomers is most commonly achieved using chiral chromatography, which involves a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Key Research Findings:

Chiral HPLC: Patent documentation details a method for the enantiomeric separation of a structurally similar pyrethroid using preparative HPLC with a chiral stationary phase. google.comgoogle.com Specifically, a Daicel Chiralpak AD-H column, which is based on a polysaccharide derivative, was used effectively. google.comgoogle.com This type of CSP is known for its broad applicability in separating a wide range of chiral compounds. The separation was achieved using a mobile phase of n-heptane, ethanol, and methanol, with UV detection. google.comgoogle.com This approach is directly applicable to the development of analytical methods for the enantiomeric resolution of cis-Heptafluthrin.

Chiral GC: For volatile enantiomers, chiral GC is a powerful alternative. Capillary columns coated with derivatized cyclodextrins are commonly used CSPs in gas chromatography for the separation of pyrethroid isomers.

Application of Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that can also be applied to the resolution of chiral compounds. In CE, chiral selectors are typically added to the background electrolyte. These selectors form transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field, leading to their separation.

Commonly used chiral selectors in CE include cyclodextrins and their derivatives. Although specific methods for the chiral resolution of cis-Heptafluthrin using CE have not been reported in the reviewed sources, the technique's success in separating other chiral agrochemicals suggests its potential applicability. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of solvents and chiral selectors.

Advanced Sample Preparation and Extraction Techniques for Environmental Matrices

Effective sample preparation is a critical step that significantly influences the reliability and accuracy of analytical results for cis-Heptafluthrin. nih.gov The primary goals are to isolate the target analyte from complex sample matrices, concentrate it to a level suitable for detection, and remove interfering substances that could compromise the analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of pyrethroids from liquid samples like water. cdc.govwikipedia.orgscirp.orgresearchgate.net The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). cis-Heptafluthrin, being a hydrophobic pyrethroid, will be retained on a nonpolar sorbent while more polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent. wikipedia.org Common sorbents for pyrethroid extraction include C18 (octadecylsilane) and polymeric phases like Oasis HLB. scirp.orgpaperity.org

| Parameter | Condition | Reference |

|---|---|---|

| SPE Sorbent | C18 or Polymeric (e.g., Oasis HLB) | scirp.orgpaperity.org |

| Sample Volume | 1 L | usgs.gov |

| Conditioning Solvent | Methanol followed by Reagent Water | scirp.org |

| Elution Solvent | Dichloromethane-Acetone, Hexane | epa.govusda.gov |

| Typical Recovery | >80% | paperity.orgusgs.gov |

Microextraction techniques are miniaturized versions of traditional liquid-liquid extraction that offer significant advantages, including reduced solvent consumption, lower costs, and simplicity. nih.govscirp.org

Solid-Phase Microextraction (SPME) : This solvent-free technique uses a fused-silica fiber coated with a stationary phase. nih.govnih.gov The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph (GC) for thermal desorption and analysis. nih.govresearchgate.net For pyrethroids like tefluthrin (B143116), polydimethylsiloxane (B3030410) (PDMS) is a common fiber coating. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) : This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. A cloudy solution forms, and the large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid partitioning of the analyte. Centrifugation is then used to separate the phases.

| Technique | Principle | Advantages | Typical Analytes | Reference |

|---|---|---|---|---|

| SPME | Analyte partitions onto a coated fiber | Solvent-free, simple, compatible with GC | Tefluthrin, Bifenthrin, Cypermethrin (B145020) | nih.govresearchgate.net |

| DLLME | Analyte partitions into a dispersed micro-volume of solvent | Fast, high enrichment factor, low solvent use | General Pyrethroids | nih.gov |

| Parameter | Setting | Rationale | Reference |

|---|---|---|---|

| Extraction Solvent | Dichloromethane/Acetone (1:1) or Acetonitrile | Effective for a wide range of pesticide polarities. | usda.govscispec.co.th |

| Temperature | 100 - 130°C | Increases extraction kinetics and analyte solubility. | usda.gov |

| Pressure | 1500 psi | Maintains solvent in a liquid state. | usda.gov |

| Static Time | 5 - 15 min | Allows for diffusion of analytes from matrix into the solvent. | usda.gov |

| Solvent Volume | ~15 - 40 mL per 10g sample | Significantly less than traditional methods. | scispec.co.ththermofisher.com |

Environmental samples are inherently complex, containing numerous co-extractive compounds that can interfere with the accurate quantification of cis-Heptafluthrin. This "matrix effect" can cause signal enhancement or suppression in the analytical instrument. gcms.cznih.gov Several strategies are employed to mitigate these interferences:

QuEChERS Cleanup : The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for fruits and vegetables, is widely adapted for other matrices. nih.govlcms.czscispace.commdpi.com After an initial extraction with acetonitrile, a cleanup step called dispersive SPE (d-SPE) is performed. This involves adding specific sorbents to the extract to remove interferences. For pyrethroid analysis, a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and sometimes Graphitized Carbon Black (GCB) to remove pigments is used. lcms.czmdpi.com

Matrix-Matched Calibration : To compensate for matrix effects that cannot be removed by cleanup, matrix-matched standards are used. hpst.cz Calibration standards are prepared in a blank matrix extract (e.g., an extract from a pesticide-free soil sample) that is identical to the samples being analyzed. This ensures that the standards and the samples experience the same degree of signal enhancement or suppression, leading to more accurate quantification. gcms.cz

Analyte Protectants : In GC analysis, active sites in the injector port and column can cause degradation of labile pesticides. Co-injected matrix components can mask these sites, leading to a "matrix-induced enhancement effect". nih.govnih.gov Adding "analyte protectants" (e.g., sorbitol, gulonolactone) to both the sample extracts and the calibration standards can mimic this effect, improving peak shapes and making calibration in solvent more comparable to that in matrix. nih.gov

Method Validation, Quality Assurance, and Harmonization in Residue Analysis

To ensure that analytical results are reliable and defensible, the entire analytical method must be rigorously validated, and a robust quality assurance/quality control (QA/QC) program must be in place. ijariit.comnih.gov

Method Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. heca-analitika.com Key validation parameters include:

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy (Recovery) : The closeness of the measured value to the true value, typically assessed by analyzing spiked blank samples at various concentrations. For pesticide residue analysis, recoveries are generally expected to be within 70-120%. heca-analitika.com

Precision (Repeatability and Reproducibility) : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should typically be ≤20%. heca-analitika.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. epa.gov For the related pyrethroid tefluthrin in surface water, a validated LOQ of 0.10 µg/L has been reported. epa.gov

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 | nih.gov |

| Accuracy (% Recovery) | 70 - 120% | heca-analitika.com |

| Precision (% RSD) | ≤ 20% | heca-analitika.comepa.gov |

| Limit of Quantification (LOQ) | Method- and matrix-dependent (e.g., 0.10 µg/L for Tefluthrin in water) | epa.gov |

Quality Assurance (QA) involves the systematic procedures that ensure the quality of the analytical results. Key QA/QC practices include:

Analysis of Blanks : Method blanks (reagents taken through the entire analytical procedure) are analyzed with each sample batch to check for contamination. caltestlabs.comcaltestlabs.com

Spiked Samples : A laboratory control sample (LCS) and a matrix spike/matrix spike duplicate (MS/MSD) are analyzed with each batch to assess method accuracy and precision in the relevant matrix. caltestlabs.comcaltestlabs.com

Certified Reference Materials (CRMs) : Analyzing a CRM, which is a material with a certified concentration of the target analyte in a similar matrix, provides the highest level of confidence in the accuracy of the results. nih.gov

Harmonization refers to the process of making analytical methods and standards comparable across different laboratories and countries. Organizations like the Codex Alimentarius Commission work to establish international standards, including Maximum Residue Limits (MRLs), for pesticides in food. nih.govresearchgate.netmdpi.com The harmonization of analytical quality control procedures ensures that data generated by different laboratories can be reliably compared, which is essential for international trade and global environmental monitoring. eurl-pesticides.eu

Ecological Impact and Non Target Organism Interactions with Cis Heptafluthrin

Ecotoxicological Assessments on Non-Target Arthropods

Arthropods, a diverse phylum that includes insects, spiders, and crustaceans, play crucial roles in ecosystems, from pollination and pest control to decomposition. nih.gov The assessment of a pesticide's impact on these non-target arthropods is a critical component of environmental risk evaluation. nih.goveuropa.eu

Impact on Beneficial Insects and Pollinators

Beneficial insects, including pollinators, are vital for both agricultural productivity and the maintenance of biodiversity. scirp.orgresearchgate.netmedcraveonline.com The use of synthetic pesticides can have detrimental effects on these non-target organisms, leading to reduced populations and impacting their essential ecological services. scirp.orgresearchgate.net

Pesticides can harm pollinators and other beneficial insects through various exposure pathways, including direct contact with spray, ingestion of contaminated nectar and pollen, or contact with contaminated nesting sites. xerces.org Research has shown that pesticide exposure can lead to lethal effects, as well as sublethal effects such as altered reproduction, navigation, and memory. medcraveonline.comxerces.org For instance, some pesticides can affect the nervous and hormonal balance of beneficial insects, potentially repelling them from foraging and laying eggs. scirp.org The decline in pollinator populations, partially attributed to pesticide use, can result in decreased agricultural productivity. researchgate.net

Interactive Table: General Effects of Pesticides on Beneficial Insects

| Effect Type | Description of Impact |

|---|---|

| Lethal Effects | Direct killing of insects. scirp.org |

| Sublethal Effects | Reduction in reproductive capacity, changes in host suitability for predation or parasitism, reduced emergence from host eggs. scirp.org |

| Behavioral Effects | Repellency for feeding and oviposition, disturbance in finding hosts. scirp.org |

Effects on Insect Predators and Parasitoids

Insect predators and parasitoids are crucial natural enemies that help control pest populations in agricultural ecosystems. scirp.orgresearchgate.net Synthetic pesticides can negatively impact these beneficial organisms, potentially leading to pest resurgence and the emergence of secondary pests. scirp.orgresearchgate.net

Studies have demonstrated that predators and parasitoids can be more susceptible to pesticides than herbivorous insects, as the latter may have detoxification mechanisms developed from feeding on plants. scirp.org Exposure to pesticides can cause direct mortality to these natural enemies. researchgate.net For example, research on the predator Macrolophus pygmaeus showed 100% mortality in nymphs when exposed to thiacloprid. researchgate.net Furthermore, indirect exposure through the consumption of contaminated prey can also lead to lethal effects in predators like carabid beetles. nih.gov Herbicides have also been shown to negatively affect predatory and parasitoid species, leading to an increase in pest populations. nih.gov

Effects on Aquatic Invertebrates and Fish

Pyrethroid insecticides, the class to which cis-Heptafluthrin belongs, are known to be highly toxic to aquatic organisms, including invertebrates and fish. researchgate.netnih.govresearchgate.net Acute toxicity in these organisms is often observed at very low concentrations. researchgate.netresearchgate.net

Aquatic invertebrates such as crustaceans are particularly sensitive to pyrethroids. researchgate.netregulations.gov For instance, the freshwater amphipod Hyalella azteca has been found to be substantially more sensitive to pyrethroids than the commonly tested Daphnia magna. regulations.gov The toxicity of pyrethroids like cypermethrin (B145020) to aquatic crustaceans has been well-documented. agriculturejournals.cz

Fish are also highly susceptible to pyrethroids due to their slower metabolism of these compounds, which allows the chemicals to remain in their bodies for longer periods. nih.govnih.gov The primary toxic action of pyrethroids involves interference with sodium channels in the nervous system. researchgate.net In fish, this can lead to a range of sublethal effects including erratic swimming, loss of equilibrium, and respiratory distress, with higher concentrations leading to death. researchgate.netnih.gov The cis-isomers of pyrethroids are often found to be more toxic than the trans-isomers. merckvetmanual.com For example, studies on cis- and trans-cypermethrin (B1354588) in rainbow trout found both to be equally toxic, causing similar signs of neurotoxicity at comparable brain concentrations. nih.gov

Interactive Table: Toxicity of Selected Pyrethroids to Aquatic Organisms

| Pyrethroid | Organism | Toxicity Endpoint (e.g., LC50) | Reference |

|---|---|---|---|

| Deltamethrin (B41696) | Zebrafish (Danio rerio) | Effects on aggressive behavior and swimming | nih.gov |

| Deltamethrin | Channa punctatus | Inhibition of AChE activity in brain, muscle, and gills | nih.gov |

| Cypermethrin | Rainbow Trout (Oncorhynchus mykiss) | Toxic signs at brain concentrations of 0.25 µg/g (cis) and 0.17 µg/g (trans) | nih.gov |

Q & A

Q. What are the recommended analytical techniques for characterizing cis-Heptafluthrin in laboratory settings?

Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with chiral columns to resolve stereoisomers, as isomer differentiation is critical for accurate identification .

- Validate purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton environments unique to the cis-configuration. For novel compounds, include elemental analysis and X-ray crystallography (if crystalline) to confirm structural integrity .

Q. How should researchers design experiments to synthesize cis-Heptafluthrin with high stereochemical purity?

Methodological Answer:

- Optimize reaction conditions (e.g., temperature, solvent polarity, catalysts) to favor cis-isomer formation. For example, sterically hindered catalysts may reduce trans-isomer byproducts.

- Monitor reaction progress using thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy to detect intermediate stereochemical shifts. Include detailed protocols for reproducibility, as per journal guidelines .

Q. What literature sources are most reliable for obtaining physicochemical data on cis-Heptafluthrin?

Methodological Answer:

- Prioritize peer-reviewed journals (e.g., Journal of Agricultural and Food Chemistry) and databases like SciFinder or Reaxys for curated data on melting points, solubility, and stability. Avoid non-peer-reviewed platforms (e.g., ) .

- Cross-reference patent literature for synthetic routes, but validate claims with independent experiments due to potential proprietary biases .

Advanced Research Questions

Q. How can conflicting metabolite data from in vivo vs. in vitro studies of cis-Heptafluthrin be reconciled?

Methodological Answer:

- Conduct toxicokinetic modeling to account for metabolic enzyme variability across test systems. For example, compare hepatic microsome activity (in vitro) with urinary metabolite profiles (in vivo), as done for pyrethroid analogs .

- Address confounding factors (e.g., interspecies differences in cytochrome P450 enzymes) by using humanized animal models or primary cell lines .

Q. What strategies resolve discrepancies in neurotoxicological assessments of cis-Heptafluthrin across studies?

Methodological Answer:

- Apply systematic review frameworks (e.g., PICO) to evaluate experimental designs. Differences in exposure duration, dosage, or behavioral assays (e.g., locomotor vs. cognitive tests) may explain contradictions .

- Perform meta-analysis to quantify effect sizes across studies, adjusting for publication bias or methodological heterogeneity .

Q. How can computational modeling improve the prediction of cis-Heptafluthrin’s environmental persistence?

Methodological Answer:

- Use molecular dynamics simulations to estimate hydrolysis rates under varying pH and temperature conditions. Validate models with experimental half-life data from soil/water matrices.

- Incorporate quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, leveraging existing data on structurally similar pyrethroids .

Q. What experimental controls are essential when studying cis-Heptafluthrin’s interaction with non-target organisms?

Methodological Answer:

- Include isomer-specific controls (e.g., trans-Heptafluthrin) to isolate stereochemical effects.

- Use sham-exposure groups to account for solvent toxicity (e.g., dimethyl sulfoxide in dosing solutions). Document all control data in supplementary materials for transparency .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in cis-Heptafluthrin’s reported bioactivity?

Methodological Answer:

What frameworks assist in formulating hypothesis-driven research questions on cis-Heptafluthrin?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives. For example:

"Does subchronic exposure to cis-Heptafluthrin alter GABA receptor density in zebrafish larvae compared to trans-isomers?"

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.